
2-Ethynyl-2-methyl-cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-2-methyl-cyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with an ethynyl group and a methyl group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-2-methyl-cyclohexanone typically involves the alkylation of cyclohexanone derivatives. One common method includes the reaction of 2-methyl-cyclohexanone with an ethynylating agent under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ethynyl group, facilitating its nucleophilic attack on the carbonyl carbon of the cyclohexanone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-2-methyl-cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted cyclohexanone derivatives
Scientific Research Applications
2-Ethynyl-2-methyl-cyclohexanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-2-methyl-cyclohexanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The ethynyl group can participate in reactions that form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring, used as a solvent and in the synthesis of other chemicals.
2-Methyl-cyclohexanone: Similar to 2-Ethynyl-2-methyl-cyclohexanone but lacks the ethynyl group, used in organic synthesis.
2-Ethynyl-cyclohexanone: Contains an ethynyl group but lacks the methyl substitution, used in the study of reaction mechanisms.
Uniqueness: this compound is unique due to the presence of both ethynyl and methyl groups on the cyclohexanone ring, which imparts distinct chemical reactivity and potential applications. The combination of these substituents allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-ethynyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H12O/c1-3-9(2)7-5-4-6-8(9)10/h1H,4-7H2,2H3 |
InChI Key |
CSUBVVBEOVMRMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



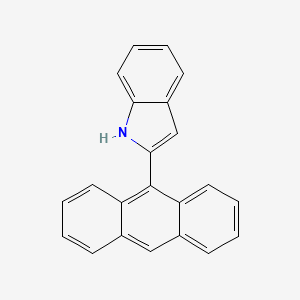
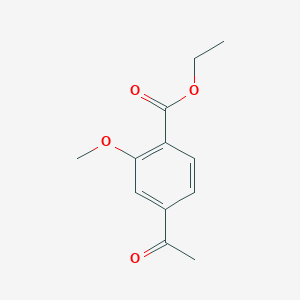

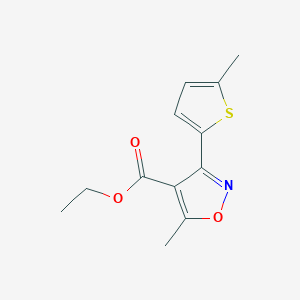
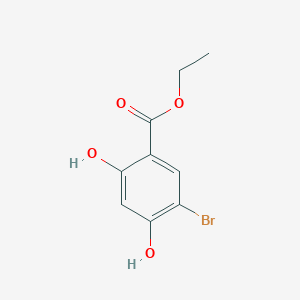
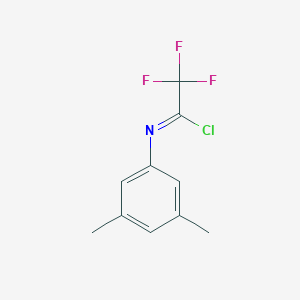
![2-[2-[3-(tert-Butoxy)-3-oxopropoxy]ethoxy]-N,N,N-trimethylethanaminium Bromide](/img/structure/B15334097.png)
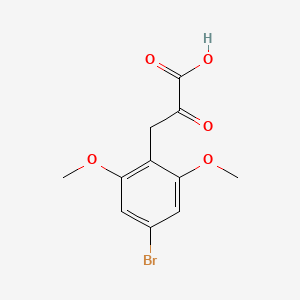
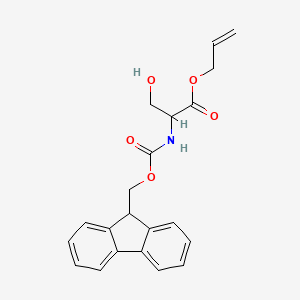
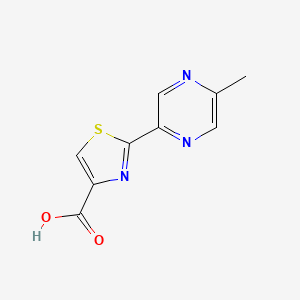
![2-(Furan-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334131.png)
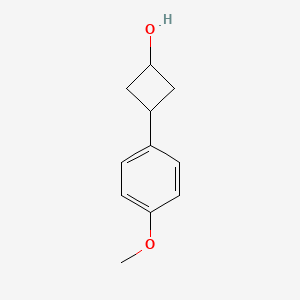
![1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone](/img/structure/B15334141.png)
